![molecular formula C18H12N2O4S2 B278676 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B278676.png)
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate, also known as DBITC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate's mechanism of action involves the activation of a cellular stress response pathway known as the Nrf2 pathway. This pathway is responsible for regulating the expression of genes that protect cells from oxidative stress and inflammation. This compound activates this pathway by modifying a specific protein called Keap1, which normally inhibits the Nrf2 pathway. By modifying Keap1, this compound allows Nrf2 to be activated, leading to the expression of protective genes.
Biochemical and Physiological Effects:
This compound's activation of the Nrf2 pathway has been shown to have various biochemical and physiological effects. It can increase the expression of antioxidant enzymes, reduce inflammation, and enhance cellular detoxification processes. These effects can have implications for cancer prevention and treatment, as well as for other diseases that involve oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate in lab experiments is its relatively low toxicity compared to other anticancer agents. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action involves the modification of Keap1, which can complicate interpretation of results in experiments that involve the Nrf2 pathway.
Zukünftige Richtungen
There are several potential future directions for research on 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate. One area of interest is its use in combination with other anticancer agents to enhance their effectiveness. Another direction is the investigation of its potential use in preventing or treating other diseases that involve oxidative stress and inflammation, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.
Synthesemethoden
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate can be synthesized through a multistep process that involves the reaction of 2-aminothiophene-3-carboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. This intermediate is then reacted with 4-aminobenzisothiazol-3(2H)-one to produce this compound.
Wissenschaftliche Forschungsanwendungen
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-thiophenecarboxylate has been studied for its potential use as an anticancer agent, as it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been investigated for its antibacterial, antifungal, and antiparasitic properties.
Eigenschaften
Molekularformel |
C18H12N2O4S2 |
---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C18H12N2O4S2/c21-18(15-5-3-11-25-15)24-13-9-7-12(8-10-13)19-17-14-4-1-2-6-16(14)26(22,23)20-17/h1-11H,(H,19,20) |
InChI-Schlüssel |
GWWVKSCKJIBPRD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC=C(C=C3)OC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.